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molecular formula C8H12O B025291 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one CAS No. 19915-11-8

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one

Cat. No. B025291
M. Wt: 124.18 g/mol
InChI Key: NZTVVUIIJPWANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04517202

Procedure details

A stirred solution of 6-[(E)-(mixture of 3β and 3β)-hydroxyoct-1-enyl]-3-[(E)-4-methoxycarbonylbutylidene]bicyclo[3,3,0]octan-2-one (90 mg), prepared as described in Example 4 and predominantly in the 6β-configuration, otherwise known as (±)-methyl(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-hydroxyprosta-5,13-dienoate, in methanol (2 ml) at 5° C. was treated with aqueous lithium hydroxide solution (1.5 ml; 1.0N). The resulting solution was stirred for 3.3 hours at 10° C. and was then treated with glacial acetic acid (0.1 ml). The methanol was removed in vacuo and the residue was diluted with ethyl acetate (10 ml), washed with hydrochloric acid (2N), then with water, and then with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate and concentrated in vacuo, to give 3-[(E)-4-carboxybutylidene]-6-[(E)-(mixture of 3α and 3β)-hydroxyoct-1-enyl]bicyclo[3,3,0]octan-2-one (70.0 mg), thought to be in the 6β-configuration, otherwise known as (±)-(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-hydroxyprosta-5,13-dienoic acid [NMR in deuterochloroform: multiplets at 6.6, 5.5, 4.8-3.7, 3.0-1.1, 1.1-0.7 p.p.m⟧
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 15R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 15S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6a-oxo-6,9-methano-15-hydroxyprosta-5,13-dienoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 mL
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC(CCC/C=[C:9]1/[C:10](=[O:17])[CH:11]2[CH:15]([CH2:16]/1)[CH2:14][CH2:13][CH2:12]2)=O.[OH-].[Li+].C(O)(=O)C>CO>[CH:11]12[CH2:12][CH2:13][CH2:14][CH:15]1[CH2:16][CH2:9][C:10]2=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
COC(=O)CCC\C=C/1\C(C2CCCC2C1)=O
Step Two
Name
( 15R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 15S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
6a-oxo-6,9-methano-15-hydroxyprosta-5,13-dienoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 3.3 hours at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (10 ml)
WASH
Type
WASH
Details
washed with hydrochloric acid (2N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and then with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3.3 h
Name
Type
product
Smiles
C12C(CCC2CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 148%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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